(2-Hydroxypyridin-4-yl)boronic acid
Übersicht
Beschreibung
(2-Hydroxypyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H6BNO3. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position and a hydroxyl group is attached to the 2-position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-hydroxy-4-bromopyridine with a boronic ester in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (2-Hydroxypyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxyl group at the 2-position of the pyridine ring can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- (2-Hydroxypyridin-3-yl)boronic acid
- (2-Hydroxypyridin-5-yl)boronic acid
- (2-Hydroxypyridin-6-yl)boronic acid
Comparison: (2-Hydroxypyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and makes it particularly suitable for certain types of coupling reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Biologische Aktivität
(2-Hydroxypyridin-4-yl)boronic acid (HPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, highlighting its antibacterial, anticancer, and enzyme inhibition properties, as well as its potential applications in various fields.
This compound has the molecular formula CHBNO and is characterized by the presence of both hydroxyl and boronic acid functional groups. These features allow it to engage in various biochemical interactions, making it a versatile agent in drug design and development.
Antibacterial Activity
Recent studies have demonstrated that HPBA exhibits significant antibacterial properties. It has been shown to selectively label specific bacterial strains, such as Staphylococcus aureus, by exploiting electrostatic interactions with bacterial membranes. This selectivity is crucial for developing targeted antibacterial therapies that minimize harm to human cells .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 6.50 mg/mL | Membrane disruption via electrostatic interaction |
Staphylococcus aureus | Not specified | Selective binding to membrane lipids |
Anticancer Activity
HPBA has also been investigated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The compound demonstrated an IC value of approximately 18.76 µg/mL, indicating potent activity against cancer cells while showing negligible toxicity towards healthy cell lines .
Table 2: Anticancer Activity of this compound
Cell Line | IC (µg/mL) | Toxicity to Healthy Cells |
---|---|---|
MCF-7 (Breast Cancer) | 18.76 ± 0.62 | Low |
Healthy Cell Line | Not specified | No significant toxicity |
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been another focal point in research. HPBA has shown moderate inhibitory activity against acetylcholinesterase and high inhibition against butyrylcholinesterase, with IC values of 115.63 µg/mL and 3.12 µg/mL, respectively . This suggests potential applications in treating neurodegenerative diseases where enzyme inhibition is beneficial.
Table 3: Enzyme Inhibition Profile of this compound
Enzyme | IC (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Antiurease | 1.10 ± 0.06 |
Antithyrosinase | 11.52 ± 0.46 |
Case Studies and Applications
A notable case study involved the formulation of a cream containing HPBA, which was evaluated for its antioxidant, antibacterial, and anticancer activities. The cream showed promising results in dermatological applications, demonstrating both efficacy and safety in histological evaluations on rat organs .
Furthermore, HPBA's role as a building block in drug design has been highlighted through its incorporation into various therapeutic agents aimed at enhancing selectivity and efficacy against target diseases .
Eigenschaften
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYJDDDSHUVYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634894 | |
Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902148-83-8 | |
Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxy)pyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.